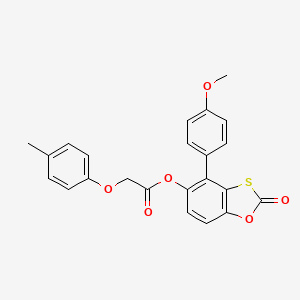![molecular formula C24H26N2O4S B15034212 2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(1-phenylethyl)acetamide](/img/structure/B15034212.png)
2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(1-phenylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(1-phenylethyl)acetamide is a complex organic compound with a unique structure that combines various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(1-phenylethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-methoxyaniline with 4-methylbenzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with N-(1-phenylethyl)acetamide under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(1-phenylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(1-phenylethyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new analgesics and anti-cancer agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Methoxyphenyl)-2-methoxyacetamide
- N-(2-Methoxyphenyl)acetamide
- N-(4-Methylphenyl)sulfonamide
Uniqueness
2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(1-phenylethyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Unlike its similar compounds, it possesses both a sulfonamide and an acetamide group, allowing it to participate in a wider range of chemical reactions and exhibit diverse biological activities.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C24H26N2O4S |
|---|---|
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-[(1R)-1-phenylethyl]acetamide |
InChI |
InChI=1S/C24H26N2O4S/c1-18-13-15-21(16-14-18)31(28,29)26(22-11-7-8-12-23(22)30-3)17-24(27)25-19(2)20-9-5-4-6-10-20/h4-16,19H,17H2,1-3H3,(H,25,27)/t19-/m1/s1 |
Clave InChI |
UURZQDOBOPJYEU-LJQANCHMSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N[C@H](C)C2=CC=CC=C2)C3=CC=CC=C3OC |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC(C)C2=CC=CC=C2)C3=CC=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15034129.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B15034150.png)
![2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-ethylquinazolin-4(3H)-one](/img/structure/B15034153.png)
![(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15034156.png)

![(6Z)-6-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15034168.png)
![2-(4-chlorophenyl)-N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]acetamide](/img/structure/B15034173.png)
![5-(4-fluorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15034174.png)
![1-(2-{(2E)-2-[(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methylidene]hydrazinyl}-2-oxoethyl)pyridinium](/img/structure/B15034180.png)
![3-(3-hydroxypropyl)-2-[(Z)-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B15034184.png)
![2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B15034188.png)
![(5Z)-2-(4-methylphenyl)-5-({3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15034201.png)
![(2E)-5-(4-ethoxybenzyl)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B15034209.png)
![13-oxa-2,8,10,12,14,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),3,5,7,9,11,14-heptaene](/img/structure/B15034214.png)
